molecular formula C9H12ClF2NO B1423504 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride CAS No. 1334148-50-3

2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B1423504
CAS No.: 1334148-50-3
M. Wt: 223.65 g/mol
InChI Key: FIHUHNHPUCUQMO-UHFFFAOYSA-N
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Description

2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride is a phenylalkylamine derivative with a molecular formula of C₉H₁₂ClF₂NO and a molecular weight of 223.65 g/mol . The compound features a difluoromethoxy (-OCF₂H) substituent at the 2-position of the phenyl ring, attached to an ethylamine backbone, which is protonated as a hydrochloride salt. It serves as a key building block in medicinal chemistry, particularly in the synthesis of dual-acting FFAR1/FFAR4 allosteric modulators for metabolic disorders . Its synthesis involves the reaction of 2-[2-(difluoromethoxy)phenyl]ethan-1-amine with hydrogen chloride in 1,4-dioxane, yielding a crude product with a 51% yield under optimized conditions . Storage requires an inert atmosphere at 2–8°C, and it carries hazard warnings for oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .

Properties

IUPAC Name

2-[2-(difluoromethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c10-9(11)13-8-4-2-1-3-7(8)5-6-12;/h1-4,9H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHUHNHPUCUQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(Difluoromethoxy)benzene Derivative

  • Starting Material: The synthesis begins with 2-hydroxybenzaldehyde or a related phenolic precursor.
  • Difluoromethoxy Group Introduction: The phenolic hydroxyl group is converted to a difluoromethoxy substituent through reaction with difluoromethyl ether or related difluoromethylation reagents in the presence of a base. This step is critical for installing the difluoromethoxy group, which imparts unique electronic and lipophilic properties to the molecule.

Formation of the Ethanamine Side Chain

  • Epoxide Ring-Opening: The difluoromethoxy-substituted benzene derivative is reacted with ethylene oxide under catalytic conditions to yield 2-[2-(difluoromethoxy)phenyl]ethanol via nucleophilic ring-opening.
  • Amination: The alcohol intermediate undergoes amination, typically through reductive amination or nucleophilic substitution, using ammonia or an amine source to form 2-[2-(difluoromethoxy)phenyl]ethan-1-amine.

Hydrochloride Salt Formation

  • The free amine is treated with hydrochloric acid to form the hydrochloride salt. This conversion enhances the compound’s solubility and stability, facilitating handling and downstream applications.

Table 1: Summary of Key Synthetic Steps

Step Reaction Type Reagents/Conditions Product
Difluoromethoxy installation Nucleophilic substitution 2-Hydroxybenzaldehyde + difluoromethyl ether + base 2-(Difluoromethoxy)benzene derivative
Ethanamine side chain formation Epoxide ring-opening + amination Ethylene oxide + catalyst; then NH3 or amine + reductive conditions 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine
Salt formation Acid-base reaction HCl in suitable solvent This compound

Industrial Production Considerations

Industrial synthesis of this compound follows similar routes but emphasizes process optimization for scale-up:

  • Reaction Optimization: Parameters such as solvent choice, temperature, catalyst loading, and reaction time are optimized to maximize yield and purity.
  • Purification: Techniques like recrystallization and chromatography are employed to achieve pharmaceutical-grade purity.
  • Safety and Environmental Controls: Handling of difluoromethylating agents and ethylene oxide requires strict safety protocols due to their reactivity and toxicity.

Alternative and Advanced Synthetic Approaches

Recent advances in difluoromethylation chemistry offer alternative strategies that could be adapted for the preparation of difluoromethoxy-substituted phenyl compounds:

  • Late-Stage Difluoromethylation: Methods involving direct C–H difluoromethylation or coupling of aryl halides with difluoromethylating reagents provide efficient routes to introduce difluoromethyl groups on arenes. These approaches may reduce the number of synthetic steps and improve overall efficiency.
  • Stepwise Coupling and Decarboxylation: For example, coupling aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate followed by hydrolysis and decarboxylation can yield difluoromethylarenes, which can be further functionalized to the ethanamine derivative.

Research Findings and Data Analysis

  • The difluoromethoxy group significantly influences the compound’s chemical reactivity and biological properties by enhancing lipophilicity and metabolic stability.
  • Reductive amination conditions for the amine formation step typically employ mild reducing agents (e.g., sodium cyanoborohydride) to maintain functional group integrity.
  • Hydrochloride salt formation is a straightforward acid-base reaction that improves compound handling and bioavailability.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Notes
Difluoromethoxy group installation Base-mediated nucleophilic substitution Difluoromethyl ether, base Critical for introducing fluorine atoms
Ethanamine side chain formation Epoxide ring-opening + reductive amination Ethylene oxide, NH3, reducing agent Controls stereochemistry and purity
Hydrochloride salt formation Acid-base reaction Hydrochloric acid Enhances solubility and stability
Industrial scale-up Reaction optimization + purification Solvent, temperature, catalysts Focus on yield, purity, safety
Alternative difluoromethylation Late-stage C–H functionalization Difluoromethylating agents Emerging methods for efficiency

This detailed synthesis overview of this compound integrates classical and modern synthetic strategies, highlighting the importance of each step and the conditions required for successful preparation. The compound’s unique fluorinated structure demands careful selection of reagents and reaction parameters to achieve high purity and yield, especially when transitioning from laboratory to industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, typically targeting the amine or aromatic ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of 2-[2-(difluoromethoxy)phenyl]ethanoic acid.

    Reduction: Formation of 2-[2-(difluoromethoxy)phenyl]ethanol.

    Substitution: Formation of nitro, sulfo, or halo derivatives of the aromatic ring.

Scientific Research Applications

Scientific Research Applications

The compound's applications can be categorized into several key areas:

Medicinal Chemistry

  • Therapeutic Potential : Research indicates that 2-[2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride may exhibit various pharmacological effects, including anti-inflammatory and antimicrobial properties. Its difluoromethoxy group enhances binding affinity to biological targets, potentially modulating several biochemical pathways .

Biological Studies

  • Enzyme Interaction : The compound has been studied for its interactions with specific enzymes and receptors. For instance, it may inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic benefits in diseases characterized by abnormal enzyme activity.

Industrial Applications

  • Synthesis of Complex Molecules : It serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecular structures. This capability is particularly useful in the development of new materials and pharmaceuticals .

Case Study 1: Antitumor Activity

A study on structurally similar compounds demonstrated significant antitumor activity against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with tumor growth and proliferation, suggesting that this compound may possess similar effects.

Case Study 2: Anti-inflammatory Effects

Research focusing on compounds with difluoromethoxy groups indicated their ability to reduce inflammation by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests that our compound may also exhibit anti-inflammatory properties, warranting further investigation .

Case Study 3: Antimicrobial Properties

Compounds featuring difluoromethoxy groups have shown antimicrobial activity against a range of pathogens, including antibiotic-resistant strains. This highlights the potential for this compound to contribute to addressing antibiotic resistance challenges.

Structure-Activity Relationship (SAR)

The structure of this compound allows for significant interaction with biological targets due to its unique features:

  • Chloro Group : Enhances lipophilicity and membrane permeability.
  • Difluoromethoxy Group : Increases metabolic stability and influences binding affinity to targets.

Research indicates that modifications to these groups can lead to variations in biological activity, emphasizing the importance of SAR studies in drug development .

Mechanism of Action

The mechanism of action of 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The difluoromethoxy group (-OCF₂H) in the target compound balances metabolic stability and lipophilicity compared to methoxy (-OCH₃) or halogenated substituents .
  • Halogenated analogs (e.g., ) show higher molecular weights and lipophilicity, which may influence blood-brain barrier penetration.

Key Observations :

  • The target compound’s 51% yield reflects optimized conditions, whereas yields for analogs like 25T-NBOMe are often unreported, suggesting variability in synthetic efficiency .
  • Fluorinated analogs (e.g., ) may require specialized reagents (e.g., HF sources), increasing synthesis complexity.

Key Observations :

  • The target compound’s dual FFAR1/FFAR4 activity distinguishes it from serotonergic analogs like 25T-NBOH .
  • Safety data gaps persist for many analogs, emphasizing the need for thorough toxicological studies .

Biological Activity

2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10ClF2N(Molecular Weight 201 64 g mol)\text{C}_9\text{H}_{10}\text{ClF}_2\text{N}\quad (\text{Molecular Weight 201 64 g mol})

This compound features a difluoromethoxy group, which is known to influence lipophilicity and biological activity.

The difluoromethoxy moiety enhances the compound's interaction with biological targets through increased lipophilicity and potential hydrogen bonding capabilities. Research indicates that compounds with similar structures can interact with various enzymes and receptors, impacting pathways related to inflammation, metabolism, and cell signaling.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding: It has the potential to bind to neurotransmitter receptors, influencing neurotransmission and related physiological responses.

Pharmacological Effects

Studies have demonstrated several pharmacological effects associated with this compound:

  • Anti-inflammatory Activity: Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Antidiabetic Potential: Some derivatives exhibit inhibitory effects on Dipeptidyl Peptidase-4 (DPP-4), suggesting potential use in managing diabetes.

Case Studies

  • Inhibition of DPP-4:
    A study on related compounds indicated that oral administration at doses of 3 mg/kg resulted in over 80% inhibition of DPP-4 activity within 24 hours, comparable to established drugs like omarigliptin .
  • Enzyme Interaction Studies:
    Research has shown that difluoromethoxy compounds can modulate enzyme activity through conformational changes and binding affinity adjustments. For instance, compounds with similar difluoromethoxy groups were effective in inhibiting ACC (acetyl-CoA carboxylase), which is crucial for fatty acid synthesis .

Data Tables

Biological Activity Effect Reference
DPP-4 Inhibition>80% inhibition at 3 mg/kg
COX Enzyme InhibitionReduced inflammation
ACC Enzyme InhibitionDecreased fatty acid synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride
Reactant of Route 2
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2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride

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